Méthanesulfonate de délavirdine

Vue d'ensemble

Description

Le méthylate de delavirdine est un puissant inhibiteur non nucléosidique de la transcriptase inverse (INNTI) utilisé dans le traitement du virus de l'immunodéficience humaine (VIH) de type 1. Il est commercialisé sous le nom de marque Rescriptor et fait partie de la thérapie antirétrovirale hautement active (TAH). Le méthylate de delavirdine a été approuvé par la Food and Drug Administration des États-Unis en 1997. Malgré son efficacité, il est moins utilisé aujourd'hui en raison de la disponibilité d'INNTI plus efficaces .

Mécanisme D'action

Target of Action

Delavirdine mesylate is a potent, highly specific, and orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of delavirdine mesylate is the reverse transcriptase (RT) enzyme of HIV-1 .

Mode of Action

Delavirdine mesylate binds directly to the viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site . This disruption prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme by delavirdine mesylate disrupts the HIV-1 replication cycle. By preventing the conversion of viral RNA into DNA, delavirdine mesylate stops the integration of the viral genome into the host cell’s genetic material, thereby preventing the production of new virus particles .

Pharmacokinetics

Delavirdine mesylate exhibits nonlinear steady-state elimination pharmacokinetics, with apparent oral clearance decreasing as the total daily dose increases . It is rapidly absorbed from the gastrointestinal tract, with about 85% reaching the systemic circulation . Delavirdine mesylate is extensively metabolized in the liver by the cytochrome P450 (CYP) enzymes, with little urinary excretion of the unchanged drug . Approximately 51% of the drug is excreted in the urine and 44% in the feces .

Result of Action

The result of delavirdine mesylate’s action is a reduction in the viral load within the body. By inhibiting the reverse transcriptase enzyme, delavirdine mesylate prevents the replication of HIV-1, thereby reducing the number of virus particles in the body .

Action Environment

Delavirdine mesylate’s action can be influenced by various environmental factors. For instance, the drug’s absorption can be reduced in environments with increased gastric acidity (pH > 3), so administration of antacids and the buffered formulations of didanosine should be separated from that of delavirdine by at least 1 hour . Additionally, delavirdine mesylate is an inhibitor of the CYP3A4 isozyme and can interact with many medications .

Applications De Recherche Scientifique

Delavirdine mesylate has several scientific research applications:

Chemistry: It is used as a reference compound in the study of NNRTIs and their interactions with reverse transcriptase.

Biology: Delavirdine mesylate is used in research involving HIV-1 replication and the development of resistance mechanisms.

Industry: The compound is used in the pharmaceutical industry for the development and testing of new NNRTIs.

Analyse Biochimique

Biochemical Properties

Delavirdine mesylate interacts with the enzyme reverse transcriptase (RT) of the HIV-1 virus . It binds directly to RT and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This interaction inhibits the replication of the virus, thereby reducing the viral load in the body.

Cellular Effects

Delavirdine mesylate exerts its effects on cells infected with HIV-1. By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within the cell . This can influence cell function by reducing the viral load within the cell, potentially slowing the progression of the disease.

Molecular Mechanism

The molecular mechanism of action of Delavirdine mesylate involves binding directly to the reverse transcriptase enzyme of the HIV-1 virus . This binding disrupts the enzyme’s catalytic site, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This prevents the virus from replicating its genetic material and inhibits its life cycle.

Temporal Effects in Laboratory Settings

In laboratory settings, Delavirdine mesylate has been shown to cause chemical changes within the tablet form of the drug . Specifically, Delavirdine mesylate is shown changing to delavirdine free base and croscarmellose sodium is shown changing to croscarmellose acid . These changes may affect the drug’s bioavailability and solubility in the body .

Metabolic Pathways

Delavirdine mesylate is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzymes . A small portion of the drug may also be metabolized by CYP2D6 . The major metabolic pathways for Delavirdine mesylate are N-desalkylation and pyridine hydroxylation .

Transport and Distribution

Delavirdine mesylate is rapidly absorbed from the gastrointestinal tract, with 80% reaching the systemic circulation . It is 98% protein-bound in the blood, which may influence its distribution within the body .

Subcellular Localization

The subcellular localization of Delavirdine mesylate is not explicitly known. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the reverse transcriptase enzyme of the HIV-1 virus .

Méthodes De Préparation

Le méthylate de delavirdine est synthétisé par une série de réactions chimiques impliquant des composés bis-hétéroarylpiperazine (BHAP). La voie de synthèse implique généralement les étapes suivantes :

Alkylation réductrice : L'étape initiale implique une alkylation réductrice avec de l'acétone, suivie de l'élimination du groupe protecteur.

Acylation : L'amine résultante est ensuite acylée avec l'imidazolide dérivé de l'acide 5-méthylsulfonaminoindole-2-carboxylique.

Les méthodes de production industrielle du méthylate de delavirdine sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour répondre aux exigences commerciales. Ces méthodes garantissent la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Le méthylate de delavirdine subit diverses réactions chimiques, notamment :

Oxydation : La delavirdine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : Le méthylate de delavirdine peut participer à des réactions de substitution, en particulier impliquant le cycle pipérazine.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le méthylate de delavirdine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des INNTI et de leurs interactions avec la transcriptase inverse.

Biologie : Le méthylate de delavirdine est utilisé dans la recherche impliquant la réplication du VIH-1 et le développement de mécanismes de résistance.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement et les essais de nouveaux INNTI.

5. Mécanisme d'action

Le méthylate de delavirdine exerce ses effets en se liant directement à l'enzyme virale de la transcriptase inverse. Cette liaison perturbe le site catalytique de l'enzyme, bloquant à la fois les activités de polymérase ADN dépendantes de l'ARN et de l'ADN. Cette inhibition empêche la réplication du VIH-1, réduisant ainsi la charge virale chez les patients .

Comparaison Avec Des Composés Similaires

Le méthylate de delavirdine fait partie de la classe des médicaments antirétroviraux INNTI. Des composés similaires comprennent :

- Névirapine

- Éfavirenz

- Étravirine

Comparé à ces composés, le méthylate de delavirdine a une structure bis-hétéroarylpiperazine unique. son efficacité est inférieure à celle de l'éfavirenz et son schéma posologique est plus complexe . Cela a entraîné sa réduction d'utilisation en faveur d'INNTI plus efficaces et pratiques.

Propriétés

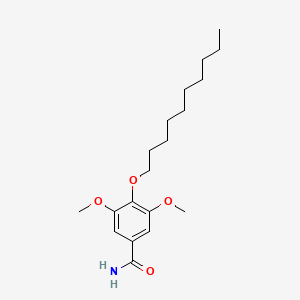

IUPAC Name |

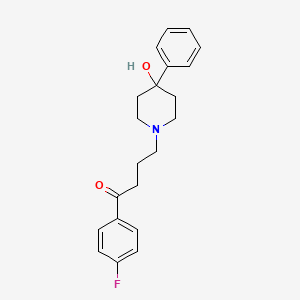

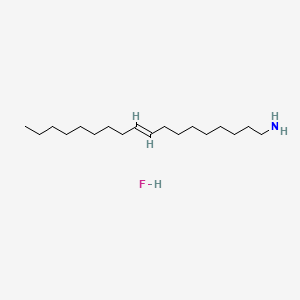

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPNHSOMXMALDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136817-59-9 (Parent) | |

| Record name | Delavirdine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701017136 | |

| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7 | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/ | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase., While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor., Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystalline powder | |

CAS No. |

147221-93-0 | |

| Record name | Delavirdine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147221-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delavirdine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226-228 °C /Delavirdine/ | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.